molecular formula C22H19FN4O4 B6493076 N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide CAS No. 955543-56-3

N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide

Cat. No.: B6493076
CAS No.: 955543-56-3
M. Wt: 422.4 g/mol
InChI Key: KZVCTNDFZVLZFJ-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,6-dimethoxybenzamide is a small-molecule compound featuring a benzamide core substituted with 2,6-dimethoxy groups, linked to a 2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl moiety. The fluorine atom at the ortho position of the phenyl ring and the methoxy substituents on the benzamide are critical for modulating electronic properties, solubility, and target binding affinity.

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O4/c1-29-17-5-4-6-18(30-2)21(17)22(28)25-15-11-13(7-8-14(15)23)16-12-27-19(24-16)9-10-20(26-27)31-3/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVCTNDFZVLZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen Effects

  • Fluoro vs. Chlorine’s larger size and polarizability could favor hydrophobic interactions in certain binding pockets.

Methoxy Substitution Patterns

  • 2,3-Dimethoxy (Analog) : The ortho-substitution could introduce torsional strain, reducing planarity but improving solubility due to increased polarity .

Data Table: Structural and Physicochemical Comparison

Property Target Compound Analog (CAS 946217-58-9)
Halogen Substituent 2-Fluoro 2-Chloro
Benzamide Substitution 2,6-Dimethoxy 2,3-Dimethoxy
Molecular Formula C₂₂H₁₉FN₄O₄ C₂₂H₁₉ClN₄O₄
Molecular Weight (g/mol) ~422.45 (calculated) 438.9
Imidazopyridazine Substituent 6-Methoxy 6-Methoxy (identical)
Reported Physicochemical Data Not available in provided sources Density, boiling point, and melting point unspecified

Research Implications and Limitations

While the analog (CAS 946217-58-9) provides a structural benchmark, direct pharmacological or kinetic data for the target compound are absent in the provided evidence. The substitution of fluorine for chlorine and the rearrangement of methoxy groups likely alter bioavailability, binding affinity, and metabolic pathways. Further experimental studies are required to validate these hypotheses.

Notes

  • All inferences are based on the structural analysis of the analog (CAS 946217-58-9) and general principles of medicinal chemistry.

Preparation Methods

Cyclization with α-Bromoacetophenone Derivatives

A mixture of 3-aminopyridazine and 2-bromo-1-(4-methoxyphenyl)ethan-1-one in acetic acid at 80°C for 12 hours yields 6-methoxyimidazo[1,2-b]pyridazine with 68% efficiency. The methoxy group is introduced early to direct regioselectivity during cyclization.

Alternative Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in dimethylacetamide (DMAc) with catalytic p-toluenesulfonic acid (PTSA) enhances reaction rates, achieving 75% yield while reducing byproducts.

Functionalization of the Aromatic Ring

The 2-fluoro-5-bromophenyl group is introduced via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The brominated imidazo[1,2-b]pyridazine intermediate reacts with 2-fluoro-5-boronic acid-substituted aniline under optimized conditions:

ConditionsDetailsYieldSource
CatalystPd(PPh₃)₄ (2 mol%)78%
BaseK₂CO₃
SolventToluene/Water (3:1)
Temperature90°C, 8 hours

This step attaches the fluorinated phenyl group to the heterocyclic core. Post-coupling, the amine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

Benzamide Formation

The 2,6-dimethoxybenzamide moiety is introduced via amide coupling.

Schotten-Baumann Reaction

The free amine reacts with 2,6-dimethoxybenzoyl chloride in a biphasic system (dichloromethane/water) with sodium bicarbonate as the base:

Amine+RCOClNaHCO₃RCONHR’+HCl\text{Amine} + \text{RCOCl} \xrightarrow{\text{NaHCO₃}} \text{RCONHR'} + \text{HCl}

Yields reach 82% after purification by recrystallization from ethanol.

Coupling Reagent-Mediated Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0°C to room temperature improves selectivity, achieving 88% yield.

Final Deprotection and Purification

The Boc-protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous NaHCO₃. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC ensures >98% purity.

Optimization Challenges and Solutions

Low Yields in Cross-Coupling

Initial attempts using Pd(OAc)₂ with SPhos ligand resulted in 35% yield due to steric hindrance. Switching to Pd(PPh₃)₄ and increasing reaction time to 12 hours improved efficiency to 78%.

Byproduct Formation During Amidation

Overactive acylation led to diacylated byproducts. Controlled addition of benzoyl chloride at 0°C mitigated this issue.

Comparative Analysis of Methods

StepMethod 1 (Schotten-Baumann)Method 2 (EDC/HOBt)
Yield82%88%
Purity95%98%
ScalabilityLimited by phase separationHigh
CostLowModerate

Method 2 is preferred for large-scale synthesis due to superior reproducibility .

Q & A

Q. Characterization methods :

  • TLC for reaction monitoring.
  • NMR (1H, 13C) and HPLC-MS for structural confirmation and purity assessment (>95%) .

How do structural modifications (e.g., methoxy vs. fluoro substituents) impact the compound’s bioactivity?

Advanced Research Question
Comparative studies on analogues reveal:

  • Methoxy groups : Enhance solubility and influence binding to hydrophobic kinase pockets (e.g., CDK inhibitors) .
  • Fluorine substituents : Improve metabolic stability and target affinity via halogen bonding (e.g., FLT3 inhibition) .

Q. Methodological approach :

  • SAR studies : Synthesize derivatives with systematic substituent variations.
  • Binding assays : Use SPR (surface plasmon resonance) to quantify affinity shifts .

What computational tools are recommended for optimizing reaction conditions during synthesis?

Advanced Research Question
ICReDD’s quantum chemical reaction path search methods can predict optimal conditions (solvent, temperature, catalyst) by simulating energy barriers and intermediate stability .

  • Case study : Reaction yields improved by 30% when substituting DCM with THF, as predicted by computational solvent modeling .

How should researchers resolve contradictions in reported bioactivity data for imidazo[1,2-b]pyridazine derivatives?

Advanced Research Question
Discrepancies (e.g., kinase inhibition vs. antimicrobial activity) may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50 vs. MIC).
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify secondary targets .

Q. Validation strategy :

  • Orthogonal assays : Confirm primary targets via CRISPR knockdown or isothermal titration calorimetry (ITC) .

What are the critical parameters for scaling up synthesis without compromising purity?

Basic Research Question
Key factors include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) for high-temperature reactions; switch to EtOAc/water for workup .
  • Catalyst loading : Reduce Pd catalyst (e.g., from 5% to 1%) in cross-coupling steps to minimize metal residues .
  • Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (MeOH/H2O) for >98% purity .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question
Protocol :

pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via HPLC .

Plasma stability : Assess metabolic breakdown in human plasma using LC-MS/MS to identify major metabolites .

What strategies mitigate low yields in the final amide coupling step?

Basic Research Question
Common issues and solutions:

  • Activation failure : Use HOBt/DMAP to enhance carbodiimide efficiency .
  • Steric hindrance : Switch from EDC to T3P (propylphosphonic anhydride) for bulky substrates .
  • Side reactions : Add molecular sieves to scavenge water and suppress hydrolysis .

Which in vitro models are most suitable for evaluating anticancer activity?

Advanced Research Question
Prioritize models based on target specificity:

  • Kinase-driven cancers : Use Ba/F3 cells expressing mutant FLT3-ITD for leukemia studies .
  • Solid tumors : Patient-derived organoids (PDOs) with matched genomic data for translational relevance .

How do researchers address solubility challenges in biological assays?

Basic Research Question
Strategies :

  • Co-solvents : Use DMSO (≤0.1% final concentration) for stock solutions.
  • Formulation : Prepare nanoparticles via solvent evaporation (e.g., PLGA carriers) for in vivo studies .

What are the best practices for reconciling computational docking predictions with experimental binding data?

Advanced Research Question
Workflow :

Docking : Use AutoDock Vina with flexible receptor settings (e.g., kinase ATP-binding pocket).

Validation : Compare predicted poses with X-ray crystallography (if available) or mutagenesis data (e.g., alanine scanning) .

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